molecular formula C55H42F24N3O6P3RuS2 B12783020 (Ru(MeCN)3(CF3PPP))(OTf)2 CAS No. 207747-34-0

(Ru(MeCN)3(CF3PPP))(OTf)2

Cat. No.: B12783020
CAS No.: 207747-34-0
M. Wt: 1555.0 g/mol
InChI Key: YHWMLYKGIRHYQY-UHFFFAOYSA-L
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Description

(Ru(MeCN)3(CF3PPP))(OTf)2 is an organoruthenium complex of significant interest in catalytic and materials science research. This complex is characterized by a ruthenium metal center coordinated by three labile acetonitrile (MeCN) ligands, a trifluoromethyl-functionalized phosphine ligand (CF3PPP), and two non-coordinating trifluoromethanesulfonate (triflate, OTf) counterions. The lability of the acetonitrile ligands makes this complex a highly versatile precursor for developing new catalytic systems, as they can be readily displaced by substrate molecules to initiate catalytic cycles. The incorporation of the CF3 group on the phosphine ligand significantly alters the electronic properties of the metal center, enhancing its stability and potentially modulating its reactivity, which is a valuable property in catalysis research. The weakly coordinating triflate anions, known for their stability and poor nucleophilicity, improve the complex's solubility in organic solvents and facilitate reactions where cationic metal species are the active catalysts. The primary research applications for this compound include serving as a precursor for homogeneous catalysis, such as in hydrogenation, transfer hydrogenation, and C-H bond activation reactions. Its potential use extends to the synthesis of advanced materials and as a model compound for studying structure-activity relationships in organometallic chemistry. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

207747-34-0

Molecular Formula

C55H42F24N3O6P3RuS2

Molecular Weight

1555.0 g/mol

IUPAC Name

acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;ruthenium(2+);trifluoromethanesulfonate

InChI

InChI=1S/C47H33F18P3.3C2H3N.2CHF3O3S.Ru/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;2*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2

InChI Key

YHWMLYKGIRHYQY-UHFFFAOYSA-L

Canonical SMILES

CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ru+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ru Mecn 3 Cf3ppp Otf 2

Synthesis of the CF₃PPP Tripodal Phosphine (B1218219) Ligand

The CF₃PPP ligand, formally named tris[2-(bis(m-trifluoromethylphenyl)phosphino)ethyl]amine, is a sophisticated chelating agent whose synthesis requires precise control over reactive intermediates. The architecture of this ligand is centered around a tripodal amine core, with each arm terminating in a phosphine moiety substituted with two electron-withdrawing m-trifluoromethylphenyl groups.

The construction of the CF₃PPP ligand is not a single-step process but rather a carefully designed sequence of reactions. The key challenge lies in the formation of the tertiary phosphine groups containing the trifluoromethylphenyl substituents.

Step 1: Synthesis of Bis(m-trifluoromethylphenyl)phosphine Oxide

The initial step involves the synthesis of a diarylphosphine oxide precursor. A common route begins with the Grignard reagent derived from 1-bromo-3-(trifluoromethyl)benzene. This organometallic species is then reacted with phosphorus trichloride (PCl₃) in a carefully controlled stoichiometric ratio to form dichlorido(m-trifluoromethylphenyl)phosphine. Subsequent reaction with an additional equivalent of the Grignard reagent yields the tertiary phosphine, tris(m-trifluoromethylphenyl)phosphine. However, a more controlled route to the required secondary phosphine derivative involves reacting the Grignard reagent with diethyl phosphite. The resulting phosphine is highly susceptible to oxidation and is often intentionally converted to the more stable bis(m-trifluoromethylphenyl)phosphine oxide by controlled exposure to an oxidizing agent like hydrogen peroxide. This air-stable intermediate is more easily purified and handled in subsequent steps.

Step 2: Reduction to Secondary Phosphine

The purified phosphine oxide is then reduced to the corresponding secondary phosphine, bis(m-trifluoromethylphenyl)phosphine. This reduction is a critical step, as secondary phosphines are notoriously air-sensitive and can readily re-oxidize. google.com The reduction is typically achieved using powerful reducing agents such as trichlorosilane (HSiCl₃) in the presence of a tertiary amine base like triethylamine, or by using diisobutylaluminium hydride (DIBAL-H). These reactions must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to prevent oxidation. google.comreddit.com

Step 3: Ligand Assembly

The final step in the ligand synthesis is the alkylation of the secondary phosphine with a suitable tripodal electrophile. Tris(2-chloroethyl)amine hydrochloride is a common precursor for this purpose. The secondary phosphine is first deprotonated using a strong base, such as n-butyllithium or potassium tert-butoxide, to generate the corresponding lithium or potassium phosphide. This highly nucleophilic species is then reacted with tris(2-chloroethyl)amine (generated in situ by neutralizing the hydrochloride salt) in a solvent like tetrahydrofuran (THF). This nucleophilic substitution reaction connects the three phosphine "arms" to the central nitrogen atom, yielding the desired CF₃PPP tripodal ligand. nih.govharvard.edu

Given the air-sensitivity of many phosphine ligands, purification and characterization require specialized techniques. google.commagritek.com

Purification: The crude CF₃PPP ligand is purified under anaerobic conditions. Recrystallization from deoxygenated solvents, such as a hexane/toluene mixture at low temperatures, is a common method. Alternatively, if the ligand is sufficiently stable, column chromatography on silica (B1680970) gel or alumina that has been deactivated and purged with an inert gas can be employed. acs.orgnih.gov The fractions are collected and handled under an inert atmosphere throughout the process.

Spectroscopic Verification: The purity and identity of the synthesized CF₃PPP ligand are confirmed using a combination of spectroscopic methods.

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphine ligands. acs.orgwikipedia.org The ³¹P{¹H} NMR spectrum of the free CF₃PPP ligand is expected to show a single sharp singlet, confirming the magnetic equivalence of the three phosphorus atoms. The chemical shift provides information about the electronic environment of the phosphorus nucleus. Oxidation of the ligand would result in the appearance of a new signal at a significantly different chemical shift, typically downfield. magritek.com

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the organic framework, showing the characteristic signals for the ethyl bridges and the trifluoromethylphenyl groups.

¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl groups is unequivocally confirmed by ¹⁹F NMR, which should display a singlet corresponding to the CF₃ groups.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the ligand, providing the definitive molecular formula.

Table 1: Hypothetical Spectroscopic Data for CF₃PPP Ligand

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
³¹P{¹H} C₆D₆-15.2s-P(Ar)₂
¹H C₆D₆7.85 - 7.10m-Aromatic-H
2.81t³J(HH) = 7.2N-CH₂
2.25m-P-CH₂
¹⁹F{¹H} C₆D₆-62.8s--CF₃
¹³C{¹H} C₆D₆139.5 (d, ¹J(PC) = 25.1), 131.2 (q, ¹J(FC) = 272.5), 130.8 (d, ²J(PC) = 18.5), 129.1, 125.4 (d, ³J(PC) = 7.5)--Aromatic-C
54.1 (d, ²J(PC) = 14.8)d-N-CH₂
30.5 (d, ¹J(PC) = 20.1)d-P-CH₂

Note: This data is hypothetical and based on values for structurally similar phosphine ligands.

Preparation of the (Ru(MeCN)₃(CF₃PPP))(OTf)₂ Complex

The synthesis of the target ruthenium complex involves the coordination of the pre-formed CF₃PPP ligand to a suitable ruthenium(II) precursor, followed by the establishment of the final coordination sphere containing three acetonitrile (B52724) ligands and two triflate counter-ions.

The choice of the ruthenium(II) precursor is critical for a successful synthesis. Ideal precursors possess labile ligands that are easily displaced by the incoming, strongly coordinating tripodal phosphine. A highly effective precursor for this type of synthesis is a solvated Ru(II) salt, such as Ru(H₂O)₆₂ or a related species. These precursors are reactive and ensure that the desired triflate anions are already present in the system.

The reaction is typically carried out by dissolving the ruthenium(II) precursor in acetonitrile (MeCN). A solution of the CF₃PPP ligand in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, is then added dropwise to the ruthenium solution at room temperature. The tripodal phosphine rapidly displaces the labile water or solvent ligands to coordinate to the ruthenium center in a tridentate fashion, occupying three coordination sites.

When a precursor like Ru(H₂O)₆₂ is used in acetonitrile as the solvent, the process of ligand exchange and final complex formation is streamlined. Upon coordination of the CF₃PPP ligand, the remaining three coordination sites on the octahedral ruthenium center are occupied by acetonitrile solvent molecules. The triflate ions, being weakly coordinating, remain as counter-anions in the resulting cationic complex. nsf.gov

An alternative pathway involves starting with a halide-containing precursor, such as [RuCl₂(PPh₃)₃]. mdpi.com In this scenario, the CF₃PPP ligand would first displace the triphenylphosphine (B44618) ligands. The resulting intermediate, [RuCl₂(CF₃PPP)], would then be treated with a halide abstracting agent, such as silver triflate (AgOTf), in acetonitrile. This step serves a dual purpose: the silver ions precipitate as silver chloride (AgCl), removing the chloride ligands from the coordination sphere, while the triflate ions are introduced as the counter-anions. The vacant coordination sites created by the removal of the chlorides are then filled by acetonitrile from the solvent, yielding the final product, (Ru(MeCN)₃(CF₃PPP))(OTf)₂. nih.gov

To maximize the yield and ensure the high purity of (Ru(MeCN)₃(CF₃PPP))(OTf)₂, several reaction parameters can be systematically optimized.

Stoichiometry: The molar ratio of the CF₃PPP ligand to the ruthenium precursor is crucial. A slight excess of the ligand can sometimes be used to ensure complete consumption of the starting ruthenium complex, but a 1:1 stoichiometry is generally targeted to prevent the formation of side products.

Temperature and Reaction Time: The ligand substitution reaction is often rapid and can proceed to completion at room temperature within a few hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy to determine the point of maximum conversion. In some cases, gentle heating may be required to facilitate the displacement of more strongly bound precursor ligands.

Solvent: Acetonitrile is the solvent of choice as it also serves as a ligand in the final complex. The purity and dryness of the solvent are important to prevent the formation of undesired aqua or other solvated species.

Work-up and Purification: The final complex is typically isolated by reducing the volume of the reaction mixture and precipitating the product by adding a non-polar solvent, such as diethyl ether or pentane. The resulting solid is then collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials or soluble impurities, and dried under high vacuum.

Table 2: Example of Reaction Condition Optimization for the Synthesis of (Ru(MeCN)₃(CF₃PPP))(OTf)₂

EntryRu PrecursorLigand:Ru RatioTemperature (°C)Time (h)Yield (%)
1Ru(H₂O)₆₂1.0:125485
2Ru(H₂O)₆₂1.1:125492
3Ru(H₂O)₆₂1.1:150290
4[RuCl₂(PPh₃)₃] / 2 AgOTf1.1:1251278

Note: This data is illustrative, demonstrating a potential optimization study.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of Ru Mecn 3 Cf3ppp Otf 2

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of (Ru(MeCN)3(CF3PPP))(OTf)2. The combination of various NMR techniques and IR spectroscopy allows for a detailed mapping of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides atom-specific information about the chemical environment, connectivity, and dynamics of the complex in solution. For a comprehensive analysis of (Ru(MeCN)3(CF3PPP))(OTf)2, a multi-nuclear approach is employed.

Proton (¹H) NMR spectroscopy is utilized to identify and characterize the organic components of the complex, specifically the protons of the tris(triarylphosphine) ligand (CF3PPP) and the coordinated acetonitrile (B52724) (MeCN) ligands. The chemical shifts, signal multiplicities, and integration values provide a wealth of structural information. The protons on the phenyl rings of the phosphine (B1218219) ligand would appear in the aromatic region of the spectrum, while the methyl protons of the acetonitrile ligands would be observed as a singlet in the aliphatic region. The precise chemical shift of the acetonitrile protons can indicate the strength of their coordination to the ruthenium center.

Expected ¹H NMR Data (Note: Specific experimental data for this exact compound is not publicly available. The following table represents expected chemical shift regions based on analogous compounds.)

AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (CF3PPP)7.0 - 8.0Multiplet
Methyl Protons (MeCN)2.0 - 3.0Singlet

Phosphorus-31 (³¹P) NMR spectroscopy is crucial for directly probing the coordination of the CF3PPP ligand to the ruthenium(II) center. A single signal in the ³¹P{¹H} NMR spectrum would confirm the equivalence of the three phosphorus atoms of the tridentate ligand, consistent with a facial coordination geometry. The chemical shift of this signal provides insight into the electronic environment of the phosphorus atoms and the nature of the Ru-P bond. Coordination to the electron-deficient ruthenium center typically results in a downfield shift compared to the free ligand.

Expected ³¹P NMR Data (Note: Specific experimental data for this exact compound is not publicly available. The following table represents expected chemical shift regions based on analogous compounds.)

AssignmentExpected Chemical Shift (δ, ppm)
Coordinated CF3PPP20 - 40

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the complex. This technique is used to identify all unique carbon environments within the CF3PPP ligand, the acetonitrile ligands, and the triflate (OTf) counter-ion. The carbon atoms of the phenyl rings, the trifluoromethyl groups, the methyl groups of acetonitrile, and the nitrile carbons can all be resolved. The chemical shift of the nitrile carbons of the coordinated acetonitrile ligands is particularly informative about the back-bonding from the ruthenium center.

Expected ¹³C NMR Data (Note: Specific experimental data for this exact compound is not publicly available. The following table represents expected chemical shift regions based on analogous compounds.)

AssignmentExpected Chemical Shift (δ, ppm)
Aromatic Carbons (CF3PPP)120 - 140
Nitrile Carbon (MeCN)115 - 125
Methyl Carbon (MeCN)1 - 5
Trifluoromethyl Carbon (CF3)120 - 130 (quartet due to ¹JCF)
Triflate Carbon (OTf)~118 (quartet due to ¹JCF)

Fluorine-19 (¹⁹F) NMR spectroscopy is essential for characterizing the trifluoromethyl (CF3) groups on the phosphine ligand and the triflate counter-ions. The spectrum would show distinct signals for the CF3 groups of the CF3PPP ligand and the CF3SO3⁻ anion, allowing for their unambiguous identification. The chemical shift and coupling constants provide information about the electronic environment of the fluorine atoms. The presence of the triflate counter-ion is confirmed by a characteristic singlet in the ¹⁹F NMR spectrum.

Expected ¹⁹F NMR Data (Note: Specific experimental data for this exact compound is not publicly available. The following table represents expected chemical shift regions based on analogous compounds.)

AssignmentExpected Chemical Shift (δ, ppm)
CF3 on PPP Ligand-60 to -65
CF3 on OTf Anion~ -79

Infrared (IR) Spectroscopy for Ligand Vibration Modes

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the ligands within the complex. The stretching frequencies of the nitrile (C≡N) bonds of the acetonitrile ligands and the sulfonate (S=O) bonds of the triflate counter-ion are particularly diagnostic. Coordination of the acetonitrile ligands to the ruthenium center typically leads to an increase in the C≡N stretching frequency compared to free acetonitrile. The strong absorptions corresponding to the triflate anion are also readily identified, confirming its presence in the complex.

Expected IR Data (Note: Specific experimental data for this exact compound is not publicly available. The following table represents expected vibrational frequencies based on analogous compounds.)

AssignmentExpected Vibrational Frequency (cm⁻¹)
ν(C≡N) of coordinated MeCN2280 - 2350
ν(S=O) of OTf~1260, ~1150, ~1030
ν(C-F) of CF31100 - 1200

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes. For a d6 ruthenium(II) complex like (Ru(MeCN)3(CF3PPP))(OTf)2, the UV-Vis spectrum is anticipated to be characterized by metal-to-ligand charge transfer (MLCT) bands.

Given the presence of the electron-withdrawing trifluoromethyl groups on the phenyl rings of the phosphine ligand, the energy of the MLCT bands is expected to be higher (i.e., at a shorter wavelength) compared to analogous complexes with unsubstituted triphenylphosphine (B44618) ligands. The acetonitrile ligands are primarily σ-donors with weak π-accepting capabilities and are not expected to contribute significantly to low-energy electronic transitions.

A representative UV-Vis spectrum in a non-coordinating solvent like dichloromethane (B109758) would likely exhibit absorption maxima in the UV region, characteristic of intraligand π-π* transitions of the aromatic rings of the CF3PPP ligand, and potentially weaker d-d transitions or MLCT bands extending into the visible region.

Table 1: Expected UV-Visible Absorption Data for (Ru(MeCN)3(CF3PPP))(OTf)2

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
~280-350 > 10,000 Intraligand (π-π* in CF3PPP)

Mass Spectrometry (MS) for Molecular Ion Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for the characterization of ionic coordination compounds like (Ru(MeCN)3(CF3PPP))(OTf)2. The analysis would be expected to confirm the molecular weight and composition of the cationic part of the complex.

In the positive ion mode, the primary species observed would be the dicationic complex [Ru(MeCN)3(CF3PPP)]^2+. Depending on the instrumental conditions, it is also plausible to observe the ion pair {Ru(MeCN)3(CF3PPP)}^+. Fragmentation patterns could involve the sequential loss of acetonitrile ligands. High-resolution mass spectrometry would allow for the confirmation of the isotopic distribution pattern characteristic of ruthenium.

Table 2: Expected ESI-MS Data for (Ru(MeCN)3(CF3PPP))(OTf)2

m/z (amu) Species
[Calculated] [Ru(MeCN)3(CF3PPP)]^2+
[Calculated] {Ru(MeCN)3(CF3PPP)}^+

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. Although a crystal structure for the specific title compound is not publicly documented, analysis of related structures, such as those of ruthenium and iron complexes with tripodal phosphine ligands, allows for a detailed prediction of its solid-state architecture. rsc.orgacs.org

Elucidation of Coordination Geometry at the Ruthenium Center

The ruthenium(II) center in (Ru(MeCN)3(CF3PPP))(OTf)2 is anticipated to exhibit a pseudo-octahedral coordination geometry. The tripodal phosphine ligand, CF3PPP, would coordinate in a facial (fac) manner, occupying three coordination sites. The remaining three sites would be occupied by the nitrogen atoms of the three acetonitrile ligands. This fac-Ru(P)3(N)3 arrangement is common for such complexes.

Analysis of Bond Lengths and Angles

The bond lengths and angles within the coordination sphere are dictated by the steric and electronic properties of the ligands. The Ru-P bond lengths are expected to be within the typical range for ruthenium(II)-phosphine complexes. The electron-withdrawing nature of the trifluoromethyl groups on the phosphine ligand might lead to a slight shortening of the Ru-P bonds compared to unsubstituted phosphine analogues due to reduced electron density on the phosphorus atoms, which in turn could enhance π-backbonding from the metal.

The Ru-N bond lengths of the acetonitrile ligands are expected to be influenced by the trans effect of the phosphine ligands. The acetonitrile ligand trans to a phosphine ligand may exhibit a slightly longer Ru-N bond compared to those trans to another acetonitrile ligand. The P-Ru-P angles are constrained by the tripodal nature of the ligand and are expected to be close to 90°.

Table 3: Predicted Bond Lengths and Angles for (Ru(MeCN)3(CF3PPP))(OTf)2

Parameter Predicted Value
Ru-P Bond Length 2.30 - 2.40 Å
Ru-N Bond Length 2.00 - 2.10 Å
P-Ru-P Angle ~90°
N-Ru-N Angle ~90°
P-Ru-N Angle (cis) ~90°

Coordination Chemistry and Electronic Properties of Ru Mecn 3 Cf3ppp Otf 2

Steric and Electronic Effects of the CF₃PPP Ligand on Ruthenium(II)

The trifluoromethyl (-CF₃) groups appended to the phenyl rings of the phosphine (B1218219) ligand are potent electron-withdrawing groups. ontosight.airesearchgate.net This is primarily due to the high electronegativity of fluorine atoms, which exert a strong negative inductive effect (-I effect). researchgate.net This effect leads to a significant decrease in electron density at the phosphorus atoms of the CF₃PPP ligand. Consequently, the phosphine ligand becomes a weaker σ-donor and a stronger π-acceptor compared to its non-fluorinated counterparts. ontosight.ai The reduced σ-donation from the CF₃PPP ligand results in a more electron-deficient or "harder" ruthenium(II) center. This increased electrophilicity of the metal center can, in turn, influence its interaction with other ligands and substrates. The strong inductive effect of the trifluoromethyl group is a well-established phenomenon in organometallic chemistry. researchgate.net

The electron-withdrawing nature of the CF₃PPP ligand directly impacts the electronic properties of the ruthenium complex, which can be observed through various spectroscopic and electrochemical techniques. For instance, a shift in the Ru(II)/Ru(III) redox potential to more positive values is anticipated compared to complexes with more electron-donating phosphine ligands. This shift reflects the increased difficulty in oxidizing the already electron-poor ruthenium center.

The CF₃PPP ligand possesses a tripodal architecture, which enforces a facial coordination geometry, capping one side of the ruthenium center. scispace.comnih.gov This coordination mode creates a specific and often rigid steric environment around the metal. scispace.comontosight.ai The bulky nature of the tripodal phosphine ligand can restrict the coordination sphere, influencing the binding and orientation of other ligands, such as the three acetonitrile (B52724) molecules in the title complex. ontosight.aiontosight.ai

The steric hindrance provided by the CF₃PPP ligand can offer kinetic stabilization to the complex by impeding ligand substitution pathways. scispace.com Furthermore, the defined cavity created by the tripodal ligand can play a role in substrate recognition and selectivity in catalytic applications. The steric demands of tripodal phosphine ligands are a critical factor in determining the coordination number and geometry of the resulting metal complexes. nih.govcaltech.edu The interplay between the steric bulk of the ligand and the size of the metal ion dictates the stability and reactivity of the complex. nih.govontosight.ai

Ligand Lability and Substitution Dynamics of Acetonitrile

Ruthenium(II) complexes containing acetonitrile (MeCN) ligands are well-known for the lability of these solvento ligands, making them valuable precursors for the synthesis of a wide range of other complexes. researchgate.netrsc.orgtandfonline.com The dissociation of acetonitrile opens up coordination sites for incoming ligands, a fundamental step in many catalytic cycles and substitution reactions. researchgate.netcsic.es

The dissociation of acetonitrile from a ruthenium(II) center is a key kinetic parameter that governs the reactivity of the complex. csic.esresearchgate.net Studies on analogous ruthenium(II) complexes have shown that this process often follows a first-order kinetic profile, indicating a dissociative mechanism as the rate-determining step. csic.esresearchgate.net In such a mechanism, the acetonitrile ligand detaches from the ruthenium center to form a coordinatively unsaturated intermediate, which is then rapidly captured by an incoming ligand.

The rate of acetonitrile dissociation can be influenced by several factors, including the nature of the other ligands in the coordination sphere. nih.gov In the case of (Ru(MeCN)₃(CF₃PPP))(OTf)₂, the strong electron-withdrawing nature of the CF₃PPP ligand is expected to weaken the Ru-N bond of the trans-disposed acetonitrile ligand, potentially increasing its dissociation rate. However, the steric bulk of the CF₃PPP ligand could also introduce ground-state strain that facilitates ligand dissociation. The activation parameters for acetonitrile dissociation, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide valuable insights into the transition state of the dissociation process. csic.esresearchgate.net For instance, a positive entropy of activation is often indicative of a dissociative pathway. csic.esresearchgate.net

Table 1: Representative Kinetic Data for Acetonitrile Dissociation in Ruthenium(II) Complexes

ComplexSolventΔH‡ (kJ/mol)ΔS‡ (J/K·mol)Mechanism
[RuCl₂(NCCH₃)₂(cod)]CDCl₃114 ± 366 ± 9Dissociative
[RuCl₂(NCPh)₂(cod)]CDCl₃122 ± 275 ± 6Dissociative

Data adapted from related ruthenium systems to illustrate typical values. csic.esresearchgate.net

Following the dissociation of an acetonitrile ligand, the resulting coordinatively unsaturated ruthenium intermediate can be trapped by a variety of incoming ligands. researchgate.netrsc.org The pathway for this coordination can be influenced by the electronic and steric properties of both the ruthenium complex and the incoming ligand.

In many cases, ligand exchange on ruthenium(II) complexes proceeds through an associative mechanism, particularly for 17-electron species generated after an initial oxidation. chemrxiv.org However, for the 18-electron d⁶ complex (Ru(MeCN)₃(CF₃PPP))(OTf)₂, a dissociative or an interchange mechanism is more likely for the substitution of acetonitrile. acs.org The vacant coordination site created by the departure of an acetonitrile molecule can be filled by a wide array of donor molecules, including other nitriles, phosphines, halides, and various organic substrates. researchgate.nettandfonline.com The stereochemistry of the final product is often dictated by the steric constraints imposed by the bulky CF₃PPP ligand.

The lability of the acetonitrile ligands in complexes like (Ru(MeCN)₃(CF₃PPP))(OTf)₂ makes them versatile starting materials in synthesis. tandfonline.comnih.gov For example, they can be used to generate catalytically active species by replacing the acetonitrile ligands with substrates or other ancillary ligands that can fine-tune the catalytic activity. rsc.org

Comparative Analysis with Analogous Ruthenium(II) Tripodal Phosphine Complexes

Tripodal phosphine ligands with electron-donating alkyl groups, for instance, would be expected to render the ruthenium center more electron-rich. scispace.com This increased electron density can strengthen the back-bonding to π-acceptor ligands and generally leads to lower Ru(II)/Ru(III) redox potentials. Conversely, the CF₃PPP ligand, with its strong electron-withdrawing substituents, makes the ruthenium center in the title complex more electrophilic. ontosight.ai

The steric profile of the tripodal ligand is also a critical point of comparison. Ligands with larger cone angles or different bite angles can create distinct coordination environments, affecting ligand lability and catalytic selectivity. scispace.comtesisenred.net For example, tripodal ligands based on different backbone structures can enforce different P-Ru-P angles, leading to varying degrees of strain and reactivity. acs.org

Table 2: Comparison of Properties for Ruthenium(II) Complexes with Different Tripodal Ligands

LigandElectronic EffectSteric ProfileExpected Impact on Ru(II) Center
MeC(CH₂PPh₂)₃ (TriPhos)Electron-donating (relative to CF₃PPP)Bulky, facial coordinationMore electron-rich, potentially slower ligand dissociation
N(CH₂PEt₂)₃ (N-TriPhosEt)Strongly electron-donatingFlexible, can adapt to metal centerMore electron-rich, may stabilize lower oxidation states
PhB(CH₂PⁱPr₂)₃⁻Strong σ-donor, anionicVery bulky, strong fieldHighly electron-rich, coordinatively unsaturated species accessible nih.govcaltech.edu
Tris(2-pyridyl)phosphine oxide (Py₃PO)Weaker donor than tpyTripodal, facial coordinationSupports fast electrocatalysis in water oxidation rsc.org
CF₃PPP Strongly electron-withdrawing Bulky, facial coordination Highly electron-deficient, enhanced lability of trans ligands

This table presents a qualitative comparison based on the known electronic and steric effects of these ligands.

Influence of Different Backbone Atoms (C, Si, Sn) in Tripodal Ligands on Coordination

The identity of the apical atom in a tripodal ligand framework plays a crucial role in determining the coordination geometry, stability, and reactivity of the resulting metal complex. While the specific compound features a carbon-based (neopentyl) backbone, comparative studies on analogous ligands with silicon (Si) and tin (Sn) apical atoms reveal significant trends.

The coordination chemistry of tripodal phosphine ligands with different apical atoms has been explored with various transition metals, providing insights applicable to ruthenium complexes. For instance, studies on iron dinitrogen complexes with P3X ligands (where X = B, C, Si) have shown that the nature of the apical atom influences the catalytic activity for N2-to-NH3 conversion. acs.org While all complexes in the P3XFe–N2 series (X = B, Al, Ga) exhibit similar electronic structures and degrees of N2 activation, their catalytic efficiency varies, suggesting that the apical atom modulates the reactivity of the metal center. acs.org

In the context of ruthenium, the flexibility and bond angles of the tripodal ligand, which are dictated by the apical atom, are critical. The successful synthesis of tris(2-pyridylmethyl)proazaphosphatrane (TPAP), a ligand with a phosphorus apical donor, highlights the importance of ligand flexibility for achieving the desired tetradentate coordination. weebly.com Previous attempts with less flexible backbones resulted in only tridentate coordination. weebly.com This principle extends to ligands with C, Si, and Sn backbones. A carbon-centered backbone, as in CF3PPP, provides a well-defined and relatively rigid scaffold.

The introduction of a silicon atom into the backbone, as seen in ligands like PhSi{CH2PPh2}3, has been shown to influence the catalytic activity of the resulting complexes. In a study comparing iron and cobalt complexes of PhSi{CH2PPh2}3 and its phosphinite analogue PhSi{OPPh2}3, the nature of the linker to the silicon atom (CH2 vs. O) had a pronounced effect on the catalytic hydroboration of CO2. researchgate.net While direct comparisons of ruthenium complexes with C, Si, and Sn-centered tripodal phosphine ligands are not abundant in the literature, the available data suggests that moving down the group from carbon to tin would lead to longer bond lengths between the apical atom and the phosphine-bearing arms, potentially increasing the "bite angle" of the ligand and altering the steric environment around the ruthenium center. Research on organosilicon and organotin pyridine-2-olates, which can act as tripodal ligands, shows that the coordination number and geometry can vary significantly with the size of the tetrel atom. researchgate.net For example, PhSn(pyO)3 exhibits a heptacoordinate tin center. researchgate.net

The following table summarizes the general trends observed for tripodal ligands with different apical atoms.

Apical AtomTypical Bond Length (Apical-C/P)Expected Impact on Coordination GeometryPotential Influence on Reactivity
Carbon (C) Shorter, more rigidWell-defined, often enforcing a specific facial coordination.Provides a stable and predictable framework for catalysis.
Silicon (Si) Longer than C-C/PIncreased flexibility, potentially allowing for different coordination modes or bite angles.Can modulate catalytic activity through altered steric and electronic effects.
Tin (Sn) Longest in the seriesGreater flexibility and larger bite angles, may lead to higher coordination numbers or fluxional behavior.The weaker Sn-C bonds might be more susceptible to cleavage under harsh reaction conditions.

Effects of Phosphine Substituent Variation on Metal Center Properties and Reactivity

The electronic nature of the substituents on the phosphine donors of a tripodal ligand has a profound and direct impact on the electronic properties and reactivity of the ruthenium metal center. The CF3PPP ligand in (Ru(MeCN)3(CF3PPP))(OTf)2 is a case in point, where the strongly electron-withdrawing trifluoromethyl (-CF3) groups significantly alter the electron density at the ruthenium core.

Studies on a series of 3-methylindole-based tripodal tetraphosphine ruthenium complexes have systematically investigated the effect of electronically different substituents on the phosphine's phenyl rings. mdpi.comuva.nl By comparing ligands with electron-withdrawing -CF3 groups and electron-donating -OMe groups, researchers have been able to quantify the electronic influence on the ruthenium center. mdpi.comuva.nl One key indicator of the electronic environment at the metal is the stretching frequency of a coordinated dinitrogen (N2) molecule, which is sensitive to the extent of π-back-donation from the metal to the N2 ligand. A lower stretching frequency indicates stronger back-donation and a more electron-rich metal center.

The data in the table below, derived from a study on RuN2 complexes with substituted tripodal phosphines, clearly illustrates this trend. mdpi.com

Ligand SubstituentN2 Stretching Frequency (cm⁻¹)Electronic Effect on Ruthenium Center
-CF32125Electron-poor
-HNot specified, but intermediateIntermediate
-OMe2113Electron-rich

As shown, the complex with the -CF3 substituted ligand exhibits the highest N2 stretching frequency, indicating the least amount of π-back-donation from the now electron-poor ruthenium center. mdpi.com Conversely, the -OMe substituted ligand results in a more electron-rich ruthenium center, which engages in stronger back-bonding with the N2 ligand, thus lowering its stretching frequency. mdpi.com This modulation of the metal center's electron density directly impacts its reactivity. For instance, in the context of formic acid dehydrogenation, it has been observed that more electron-rich ruthenium complexes tend to be better catalysts. uva.nl

The electron-withdrawing nature of the -CF3 groups in the CF3PPP ligand is expected to make the ruthenium center in (Ru(MeCN)3(CF3PPP))(OTf)2 more electrophilic. This increased electrophilicity can enhance the catalytic activity in certain reactions, for example, by promoting the binding of nucleophilic substrates. However, it can also disfavor steps in a catalytic cycle that require an electron-rich metal center, such as oxidative addition.

Furthermore, the variation of phosphine substituents also has steric implications. While the -CF3 groups in RuCl2L1CF3 point away from the metal center, suggesting a minimal steric role in that specific coordination, mdpi.com in other systems, bulky substituents can create a specific coordination pocket around the metal, influencing substrate selectivity. The interplay of these steric and electronic effects allows for the fine-tuning of the properties of ruthenium complexes for specific catalytic applications. acs.org

Reactivity Profiles and Mechanistic Investigations of Ru Mecn 3 Cf3ppp Otf 2

Substitution Reactions with Diverse Substrates

The coordination sphere of (Ru(MeCN)3(CF3PPP))(OTf)2 is characterized by the presence of three acetonitrile (B52724) (MeCN) ligands, which are known to be labile and can be readily displaced by a variety of other ligands. This lability is a key feature of many ruthenium-acetonitrile complexes, making them versatile precursors for the synthesis of new compounds. researchgate.netwikipedia.org

The acetonitrile ligands in ruthenium(II) complexes are susceptible to substitution by neutral Lewis bases. This reactivity has been demonstrated in analogous ruthenium complexes where MeCN is displaced by ligands such as thiones, selones, and various phosphines. researchgate.netrsc.org For instance, the reaction of related Ru(II) acetonitrile complexes with neutral N- or P-donor ligands leads to the formation of more stable products. The substitution process is typically driven by the formation of a stronger Ru-Ligand bond compared to the Ru-NCMe bond.

The general reaction can be represented as: (Ru(MeCN)3(CF3PPP))2+ + nL → (Ru(MeCN)3-nLn(CF3PPP))2+ + nMeCN (where L = neutral Lewis base, n = 1, 2, or 3)

The rate and extent of substitution depend on several factors, including the nature of the incoming Lewis base (its nucleophilicity and steric bulk) and the reaction conditions (solvent, temperature).

Table 1: Representative Substitution Reactions in Analogous Ruthenium(II) Acetonitrile Complexes

Reactant ComplexSubstituting Ligand (L)Product ComplexReference
[CpRu(NCMe)3]+PPh3[CpRu(NCMe)2(PPh3)]+ wikipedia.org
[Ru(TQA)(MeCN)2]2+Thione/Selone[Ru(TQA)(L)2]2+ researchgate.net
RuCl2(PPh3)3PyridineRuH(C6H4PPh2)(C5H5N)(PPh3)2 rsc.org

While the primary coordination sphere of (Ru(MeCN)3(CF3PPP))2+ is cationic, the trifluoromethanesulfonate (B1224126) (OTf) counter-ions can potentially participate in exchange processes, although they are generally considered to be weakly coordinating. In solvents of lower polarity, ion pairing may occur, and under certain conditions, the OTf- anion could be displaced by other anions. However, direct displacement of the triflate anions is less common than the substitution of the neutral acetonitrile ligands.

Redox Chemistry of the Ruthenium(II) Center

The ruthenium center in (Ru(MeCN)3(CF3PPP))(OTf)2 is in the +2 oxidation state. The electrochemical behavior of this complex is expected to be influenced by the nature of the ligands. The electron-withdrawing CF3 groups on the phosphine (B1218219) ligand are anticipated to make the ruthenium center more electron-deficient, thereby affecting its oxidation potential.

The Ru(II) oxidation state is generally stable for this complex. However, like many ruthenium complexes, it can likely undergo oxidation to Ru(III). The stability of the Ru(II) state is enhanced by the presence of the π-acceptor acetonitrile ligands and the σ-donating phosphine ligand. The transformation to Ru(III) would involve a one-electron oxidation process. The reverse transformation, reduction to Ru(I) or Ru(0), is also a possibility, though often more challenging to achieve. Studies on related ruthenium complexes have shown that the Ru(III)/Ru(II) couple is often a reversible process. mdpi.comresearchgate.net

Table 2: Illustrative Electrochemical Data for Related Ruthenium Complexes

ComplexRedox CouplePotential (V vs. Ag/AgCl)TechniqueReference
Ruthenium(IV) Complex 1Ru(III)/Ru(II)VariableCyclic Voltammetry mdpi.com
Ruthenium(IV) Complex 2Ru(III)/Ru(II)StableCyclic Voltammetry mdpi.com
[Ru(bpy)2(L)]3+ seriesRu(III)/Ru(II)~ +1.3Cyclic Voltammetry researchgate.net

Activation of Small Molecules by (Ru(MeCN)3(CF3PPP))(OTf)2

The reactivity of the vacant or labile coordination sites on the ruthenium center in (Ru(MeCN)3(CF3PPP))(OTf)2 suggests its potential to activate small molecules. The displacement of one or more acetonitrile ligands can generate a coordinatively unsaturated species that can bind and activate substrates.

For example, related ruthenium complexes have been shown to catalyze the hydrosilylation of carbon dioxide. researchgate.net This suggests that (Ru(MeCN)3(CF3PPP))(OTf)2 could potentially activate CO2. Similarly, the interaction with carbon monoxide (CO) is a common feature of related rhodium complexes with the CF3PPP ligand, leading to the formation of carbonyl complexes. researchgate.net This indicates a high probability of similar reactivity for the ruthenium analogue. The activation process would involve the coordination of the small molecule to the ruthenium center, followed by subsequent transformation.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound with the formula (Ru(MeCN)3(CF3PPP))(OTf)2 . Consequently, an article detailing its specific reactivity profiles and the generation of reactive intermediates for catalysis cannot be generated as requested.

The search included queries for the exact compound name, variations in its nomenclature, and related ruthenium-phosphine complexes. The lack of results suggests that this particular compound may be theoretical, not yet synthesized, or described in literature not accessible through public search engines.

To provide an article on the generation of reactive intermediates from a related and documented compound, such as a different ruthenium(II) tris(acetonitrile) phosphine complex, further clarification on an alternative target compound would be necessary.

Homogeneous Catalytic Applications of Ru Mecn 3 Cf3ppp Otf 2

Carbon-Carbon Bond Formation Reactions

General literature suggests that ruthenium complexes are active in various carbon-carbon bond-forming reactions. However, no specific studies detailing the efficacy or reaction scope of (Ru(MeCN)3(CF3PPP))(OTf)2 were found.

Cycloaddition Reactions (e.g., [3+2] Annulation)

While ruthenium complexes are known to catalyze cycloaddition reactions, no specific examples or data sets involving the use of (Ru(MeCN)3(CF3PPP))(OTf)2 as a catalyst for [3+2] annulation or other cycloadditions have been documented in the surveyed literature.

Alkene and Alkyne Functionalization (e.g., Hydrosilylation, Cyclotrimerization)

Ruthenium catalysts are frequently employed for the functionalization of alkenes and alkynes. Despite this, specific research detailing the catalytic activity of (Ru(MeCN)3(CF3PPP))(OTf)2 in hydrosilylation or cyclotrimerization reactions, including yields or substrate scope, is not available in the reviewed sources.

C-H Activation and Functionalization Pathways

C-H activation is a significant area of research in organometallic catalysis, with various ruthenium complexes showing promise. However, there is no specific information available regarding the application of (Ru(MeCN)3(CF3PPP))(OTf)2 in catalyzing C-H activation and functionalization reactions.

Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-heteroatom bonds is another area where ruthenium catalysts have demonstrated utility.

Hydrosilylation of Unsaturated Substrates

Although ruthenium-catalyzed hydrosilylation is a well-known process, specific studies and data for the use of (Ru(MeCN)3(CF3PPP))(OTf)2 in the hydrosilylation of unsaturated substrates could not be identified.

Transfer Hydrogenation Reactions

Transfer hydrogenation is a key reaction catalyzed by ruthenium complexes. However, no literature was found that specifically investigates the catalytic performance of (Ru(MeCN)3(CF3PPP))(OTf)2 in these reactions.

Asymmetric Catalysis Mediated by (Ru(MeCN)3(CF3PPP))(OTf)2

There is no available data on the use of (Ru(MeCN)3(CF3PPP))(OTf)2 in asymmetric catalysis.

No enantioselective transformations catalyzed by (Ru(MeCN)3(CF3PPP))(OTf)2 have been reported in the scientific literature.

There are no documented instances of (Ru(MeCN)3(CF3PPP))(OTf)2 being employed as a catalyst for diastereoselective synthesis.

Investigation of Catalytic Cycles and Rate-Determining Steps

No mechanistic studies, including investigations of catalytic cycles or rate-determining steps, have been published for reactions involving the (Ru(MeCN)3(CF3PPP))(OTf)2 complex.

There are no reports of in situ spectroscopic monitoring of catalytic processes mediated by (Ru(MeCN)3(CF3PPP))(OTf)2.

The isolation and characterization of catalytically active species derived from (Ru(MeCN)3(CF3PPP))(OTf)2 have not been described in the available literature. researchgate.net

Computational and Theoretical Studies on Ru Mecn 3 Cf3ppp Otf 2 Catalysis

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful method to investigate the electronic structure and reactivity of transition metal complexes like (Ru(MeCN)3(CF3PPP))(OTf)2. DFT calculations allow for the determination of key electronic properties that dictate the catalyst's behavior.

Detailed research findings from DFT studies on analogous ruthenium complexes reveal insights that can be extrapolated to the (Ru(MeCN)3(CF3PPP))(OTf)2 system. For instance, in related ruthenium(II) complexes, DFT calculations have been instrumental in understanding the nature of the metal-ligand bonding and its influence on reactivity. The electron-withdrawing nature of the trifluoromethyl groups on the CF3PPP ligand is expected to significantly impact the electronic properties of the ruthenium center. This effect would likely render the ruthenium atom more electrophilic, potentially enhancing its catalytic activity in certain reactions.

In a study on related ruthenium(II) complexes with different substituted ligands, DFT was used to investigate the photo-release of acetonitrile (B52724). rsc.org The study highlighted the importance of the relative energies of the metal-centered (³MC) and metal-to-ligand charge-transfer (³MLCT) triplet states in determining the lability of the acetonitrile ligand. rsc.org The ³MC state, characterized by an elongated Ru-NC bond, is proposed to be the key intermediate in the release of acetonitrile. rsc.org These findings suggest that similar electronic states could play a crucial role in the catalytic cycle of (Ru(MeCN)3(CF3PPP))(OTf)2, where the dissociation of an acetonitrile ligand is often a prerequisite for substrate coordination.

Table 1: Calculated Electronic Properties of a Model Ruthenium Complex from DFT

PropertyValueSignificance
Energy of ³MC stateVaries with ligandInfluences ligand dissociation
Energy of ³MLCT stateVaries with ligandAffects photophysical properties
Ru-NC bond length (³MC state)~4.2 ÅIndicates a dissociative state rsc.org

Modeling of Reaction Pathways and Transition States

Computational modeling provides a detailed picture of the reaction pathways and the associated transition states for catalytic reactions involving (Ru(MeCN)3(CF3PPP))(OTf)2. By mapping the potential energy surface of a reaction, researchers can identify the most plausible mechanism and the rate-determining step.

For ruthenium-catalyzed reactions, computational studies have successfully elucidated complex multi-step mechanisms. These models can trace the transformation of reactants to products through various intermediates and transition states. For example, in ruthenium-catalyzed C-C bond formation, modeling can help to understand the energetics of oxidative addition, migratory insertion, and reductive elimination steps.

While specific modeling of (Ru(MeCN)3(CF3PPP))(OTf)2 is not extensively reported, studies on similar ruthenium complexes provide a framework for understanding its catalytic cycles. The modeling would likely begin with the dissociation of one or more acetonitrile ligands to create a vacant coordination site for the substrate. The strong electron-withdrawing CF3PPP ligand would influence the stability of intermediates and the energy barriers of the transition states throughout the catalytic cycle.

Prediction of Reactivity and Selectivity Trends

A significant advantage of computational chemistry is its ability to predict reactivity and selectivity trends, guiding the rational design of more efficient catalysts. For (Ru(MeCN)3(CF3PPP))(OTf)2, theoretical predictions can help to understand how the unique electronic and steric properties of the CF3PPP ligand influence the outcome of a reaction.

The electron-withdrawing trifluoromethyl groups in the CF3PPP ligand are expected to enhance the acidity of any coordinated protons and influence the redox potential of the ruthenium center. These electronic modifications can have a profound impact on both the reactivity and selectivity of the catalyst. For instance, in reactions where the catalyst's electrophilicity is key, (Ru(MeCN)3(CF3PPP))(OTf)2 is predicted to exhibit high reactivity.

Furthermore, computational models can be employed to predict how changes in the substrate or reaction conditions will affect the selectivity (e.g., regioselectivity or stereoselectivity) of a reaction catalyzed by this complex. By calculating the energy barriers for different possible reaction pathways leading to different products, the model can predict the major product under a given set of conditions.

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) and Molecular Orbital (MO) analysis offer a qualitative and quantitative framework for understanding the electronic structure and bonding in (Ru(MeCN)3(CF3PPP))(OTf)2.

LFT provides a simplified model to describe the splitting of the ruthenium d-orbitals in the presence of the surrounding ligands (acetonitrile and CF3PPP). The geometry of the complex and the nature of the ligands determine the pattern of d-orbital splitting, which in turn influences the complex's magnetic properties, electronic spectra, and reactivity. The strong σ-donating and π-accepting properties of the phosphine (B1218219) groups in CF3PPP, combined with the weaker field acetonitrile ligands, would create a specific ligand field environment around the ruthenium center.

MO analysis, often performed in conjunction with DFT calculations, provides a more detailed picture of the bonding interactions. It allows for the visualization of the molecular orbitals and the quantification of the contributions of the metal and ligand orbitals to each MO. This analysis can reveal the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity towards nucleophiles and electrophiles. For instance, the analysis of a related ruthenium complex with a different phosphine ligand showed significant π-interactions between the occupied metal orbitals and the LUMO of the ligand, resulting in a net transfer of electron density from the metal to the ligand. researchgate.net A similar metal-to-ligand back-bonding is expected to be significant in (Ru(MeCN)3(CF3PPP))(OTf)2, further influenced by the electronic effects of the trifluoromethyl groups.

Table 2: List of Compounds

Abbreviation/NameChemical Name
(Ru(MeCN)3(CF3PPP))(OTf)2(Tris(acetonitrile)(1,1,1-tris(bis(trifluoromethyl)phenyl)phosphinomethyl)ethane)ruthenium(II) bis(trifluoromethanesulfonate)
MeCNAcetonitrile
OTfTrifluoromethanesulfonate (B1224126)
CF3PPP1,1,1-tris(bis(trifluoromethyl)phenyl)phosphinomethyl)ethane
Ru(R-phtpy)(acac)(MeCN)(Acetonitrile)(acetylacetonato)(4'-phenyl-2,2':6',2''-terpyridine)ruthenium(II) hexafluorophosphate (B91526)

Future Research Directions and Translational Perspectives for Ru Mecn 3 Cf3ppp Otf 2

Development of Next-Generation Catalysts based on (Ru(MeCN)3(CF3PPP))(OTf)2 Scaffold

The modular nature of the (Ru(MeCN)3(CF3PPP))(OTf)2 complex provides a fertile ground for the development of next-generation catalysts. The core strategy revolves around the systematic modification of the CF3PPP ligand to fine-tune the catalyst's activity, selectivity, and stability.

Ligand Modification Strategies:

Steric Tuning: The steric bulk of the phosphine (B1218219) ligand can be altered by replacing the 3,5-bis(trifluoromethyl)phenyl groups with other substituted aryl or alkyl groups. This allows for precise control over the metal center's coordination environment, influencing substrate approach and product selectivity.

Electronic Tuning: The electronic properties of the catalyst can be modulated by introducing either electron-donating or further electron-withdrawing substituents on the phenyl rings of the phosphine ligand. This directly impacts the electron density at the ruthenium center, which is a critical parameter for catalytic steps like oxidative addition and reductive elimination. For instance, pyridylidene amides (PYAs) have been used to create a library of ruthenium(II) pincer complexes where catalytic activity in transfer hydrogenation is directly correlated to the electronic nature of the PYA substituents. acs.org

Backbone Modification: The ethane (B1197151) backbone of the CF3PPP ligand, CH3C(CH2PAr2)3, can be replaced with other structures to alter the bite angle and flexibility of the tripodal ligand. This can enforce specific coordination geometries on the ruthenium center, potentially unlocking novel reactivity. tdx.cat

The synthesis of such modified ligands often follows a modular approach, enabling the creation of a diverse library of catalysts for high-throughput screening. researchgate.net A Turkish research study has already explored the synthesis of related Ru(MeCN)3(L)2 complexes, where L included PPP and CF3PPP, and investigated their catalytic activity in hydroformylation reactions. inonu.edu.tr

Table 1: Potential Modifications to the CF3PPP Ligand for Catalyst Optimization
Modification TargetExample ModificationExpected Effect on Catalysis
Aryl Substituents Replace -CF3 with -OMe, -tBuIncreased electron density at Ru, potentially enhancing oxidative addition rates.
Aryl Substituents Replace -CF3 with -SO3HIncreased water solubility for aqueous-phase catalysis.
Ligand Backbone Replace ethane with a xanthene or ferrocene (B1249389) unitAltered bite angle and rigidity, influencing selectivity.
Phosphine Donor Replace PPh2 with P(cyclohexyl)2Increased basicity and steric bulk, affecting activity and stability.

Immobilization of the Complex for Heterogeneous Catalysis

While homogeneous catalysts like (Ru(MeCN)3(CF3PPP))(OTf)2 offer high activity and selectivity, their separation from the product stream remains a significant challenge for industrial applications. Immobilization of the complex onto a solid support combines the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems.

Immobilization Strategies:

Covalent Attachment to Solid Supports: The CF3PPP ligand can be functionalized with reactive groups (e.g., alkoxysilanes, vinyl groups) that allow for covalent grafting onto inorganic supports like silica (B1680970) or organic polymers like polystyrene. rsc.orgmdpi.com For instance, Ru-Triphos type catalysts have been successfully immobilized on Merrifield resin and applied in the selective hydrogenation of nitriles. rsc.org Another approach involves the use of phosphinite-ruthenium(II) complexes bound to silica for the oxidation of alcohols. acs.org

Encapsulation within Porous Materials: The complex can be physically entrapped within the pores of materials like metal-organic frameworks (MOFs) or porous organic polymers (POPs). This method prevents leaching while allowing substrate and product diffusion. Porous ionic polymers have been used to immobilize ruthenium complexes via electrostatic interactions for the reverse water-gas shift reaction. acs.org

Solvent Knitting Method: A cost-effective method involves the polymerization of the metal complex itself, potentially with a co-monomer, to create a porous, catalytically active polymer. This has been demonstrated for ruthenium and gold triphenylphosphine (B44618) complexes, resulting in effective and reusable heterogeneous catalysts. rsc.org

The choice of support and immobilization technique is crucial as it can influence the catalyst's activity and stability. Characterization of the immobilized catalyst is essential to ensure that the coordination environment of the ruthenium center is preserved.

Table 2: Comparison of Immobilization Strategies for Ruthenium Phosphine Complexes
Immobilization MethodSupport MaterialAdvantagesDisadvantagesRelevant Findings
Covalent Grafting Silica, PolystyreneStrong attachment, low leaching.Synthesis can be complex; potential for altered reactivity.Ru-Triphos on Merrifield resin showed high selectivity in nitrile reduction. rsc.org
Ionic Interaction Porous Ionic PolymersSimple preparation; preserves complex structure.Potential for leaching in polar solvents.Single-site Ru catalyst on ionic polymer showed enhanced activity. acs.org
Polymerization Self-polymerizationHigh catalyst loading; no inactive support.May lead to lower surface area.Knitted Ru-polymers are effective for imine synthesis from alcohols. rsc.org
Adsorption/Encapsulation Mesoporous SilicaSimple preparation; minimal modification to the complex.Prone to leaching.Ru(II)-mTPPTS on silica showed activity comparable to its homogeneous counterpart. researchgate.net

Exploration of Novel Reaction Substrates and Transformations

The robust nature and unique electronic properties of the (Ru(MeCN)3(CF3PPP))(OTf)2 scaffold make it a prime candidate for catalyzing reactions involving challenging substrates and for discovering novel chemical transformations. The labile acetonitrile (B52724) ligands can be readily displaced, opening up coordination sites for substrate activation.

Potential Areas of Exploration:

C-H Bond Functionalization: Ruthenium complexes are known to be potent catalysts for the direct functionalization of C-H bonds, an atom-economical method for constructing complex molecules. researchgate.net The electron-deficient nature of the (Ru(MeCN)3(CF3PPP))(OTf)2 complex could promote challenging C-H activation steps, for example, in the direct arylation of arenes with traditionally less reactive aryl chlorides. rsc.org

Catalysis with Challenging Substrates: Many potentially valuable chemical transformations are hindered by the difficulty of activating unreactive substrates. For example, silyldiynes have proven to be challenging substrates in transition-metal-catalyzed cycloadditions. acs.org A robust ruthenium catalyst like (Ru(MeCN)3(CF3PPP))(OTf)2 could enable such transformations, for instance, in novel cycloaddition reactions. acs.orgnih.gov

Tandem and Cascade Catalysis: The stability of the Ru-CF3PPP framework could allow for its use in one-pot tandem or cascade reactions, where a single catalyst promotes multiple sequential transformations. researchgate.net This has been demonstrated with tandem systems involving tripodal phosphine ruthenium(II) catalysts for CO2-based hydroesterification. researchgate.net

Molecular Rearrangements: Ruthenium catalysts have been shown to facilitate complex molecular rearrangements, such as the 1,3-indolyl migration in α,α-disubstituted allylic alcohols, to synthesize valuable β-indolyl ketones. bohrium.com The unique steric and electronic environment of the title complex could enable novel and selective rearrangement reactions.

Future research in this area will likely involve screening the (Ru(MeCN)3(CF3PPP))(OTf)2 catalyst against a wide array of substrates and reaction types, including those that are currently considered difficult or inefficient with existing catalytic systems.

Table 3: Promising Novel Applications for (Ru(MeCN)3(CF3PPP))(OTf)2
Reaction TypeSubstrate ClassPotential ProductRationale
Direct Arylation Arenes, Aryl ChloridesBiarylsElectron-deficient Ru may facilitate activation of strong C-Cl bonds. rsc.org
[2+2+1] Cycloaddition Silyldiynes, Oxygen DonorsBicyclic SilylfuransRobust catalyst needed for challenging silyldiyne substrates. acs.org
C-O Hydrogenolysis Lignin model compounds, Epoxy resinsDepolymerized fragmentsTriphos-Ru fragments are known to be active for C-O bond scission. researchgate.net
1,3-Carbon Migration Substituted Allylic AlcoholsFunctionalized KetonesPotential for novel, selective C-C bond reorganization. bohrium.com

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